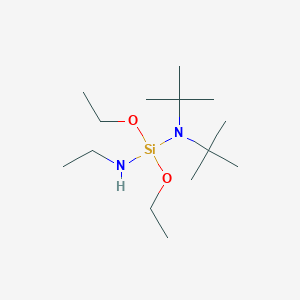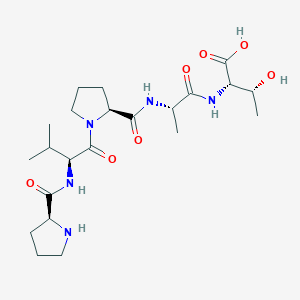
N,N-Di-tert-butyl-1,1-diethoxy-N'-ethylsilanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine is an organosilicon compound characterized by its unique structure, which includes two tert-butyl groups, two ethoxy groups, and an ethyl group attached to a silanediamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine typically involves the reaction of di-tert-butylamine with ethyl orthosilicate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to maintain the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanol, silane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is explored for its potential use in the development of silicon-based biomaterials.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique structural properties.
Industry: It is utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form stable silicon-oxygen bonds.
Wirkmechanismus
The mechanism by which N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine exerts its effects involves the interaction of its silicon center with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanol groups, which can further react to form siloxane bonds. These reactions are crucial in the formation of stable silicon-based materials and in facilitating organic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl N,N-diethylphosphoramidite: Similar in structure but contains a phosphorus atom instead of silicon.
N,N-Di-tert-butylcarbodiimide: Contains a carbodiimide group instead of the silanediamine core.
N-tert-Butyl-1,2-diaminoethane: Similar in having tert-butyl groups but lacks the ethoxy and silicon components.
Uniqueness
N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine is unique due to its combination of tert-butyl, ethoxy, and ethyl groups attached to a silanediamine core. This unique structure imparts specific reactivity and stability, making it valuable in various applications, particularly in the synthesis of organosilicon compounds and advanced materials.
Eigenschaften
CAS-Nummer |
923560-72-9 |
|---|---|
Molekularformel |
C14H34N2O2Si |
Molekulargewicht |
290.52 g/mol |
IUPAC-Name |
N-tert-butyl-N-[diethoxy(ethylamino)silyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C14H34N2O2Si/c1-10-15-19(17-11-2,18-12-3)16(13(4,5)6)14(7,8)9/h15H,10-12H2,1-9H3 |
InChI-Schlüssel |
SGBCHNILMQJCHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN[Si](N(C(C)(C)C)C(C)(C)C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(5-Chloro-2,4-dinitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14185634.png)
![Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate](/img/structure/B14185639.png)

![5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14185653.png)
![3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14185656.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B14185661.png)


![3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid](/img/structure/B14185683.png)
![(2S)-2-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14185684.png)
![2-{[(12-Bromododecyl)oxy]methyl}furan](/img/structure/B14185689.png)

